

# Introduction: A Privileged Scaffold for Modern Drug Discovery

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## Compound of Interest

Compound Name: 5-bromo-2-tert-butyl-1H-imidazole

CAS No.: 1559067-54-7

Cat. No.: B1374808

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The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its ability to engage in various biological interactions.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] This guide focuses on a specific, highly functionalized derivative: **5-bromo-2-tert-butyl-1H-imidazole** (CAS No. 1559067-54-7).

This molecule is of particular interest to researchers and drug development professionals for two primary reasons. First, the bulky 2-tert-butyl group significantly influences the molecule's steric and electronic properties, which can enhance binding affinity and selectivity for biological targets.[4] Second, the 5-bromo substituent serves as a versatile synthetic handle, enabling a wide array of subsequent chemical modifications, particularly through modern cross-coupling reactions. This unique combination makes **5-bromo-2-tert-butyl-1H-imidazole** a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutic agents.

This document provides a comprehensive technical overview, including its physicochemical properties, a detailed, field-proven synthetic methodology, an exploration of its chemical

reactivity for further diversification, and its potential applications in medicinal chemistry.

## Physicochemical and Spectroscopic Profile

A clear understanding of a compound's properties is fundamental for its effective use in research and development. The key characteristics of **5-bromo-2-tert-butyl-1H-imidazole** are summarized below.

Property	Value	Source(s)
CAS Number	1559067-54-7	[5][6]
Molecular Formula	C <sub>7</sub> H <sub>11</sub> BrN <sub>2</sub>	[5][6]
Molecular Weight	203.08 g/mol	[5][6]
Physical Form	Powder or crystals	
Purity	Typically ≥95% - 98%	[6]
Storage	2-8°C, under inert atmosphere	[6]
Topological Polar Surface Area (TPSA)	28.68 Å <sup>2</sup>	[6]
logP	2.47	[6]
SMILES	<chem>CC(C)(C)C1=NC=C(Br)N1</chem>	[6]
InChI Key	MEAHFTSCWFTUCC- UHFFFAOYSA-N	

### Spectroscopic Characterization (Predicted):

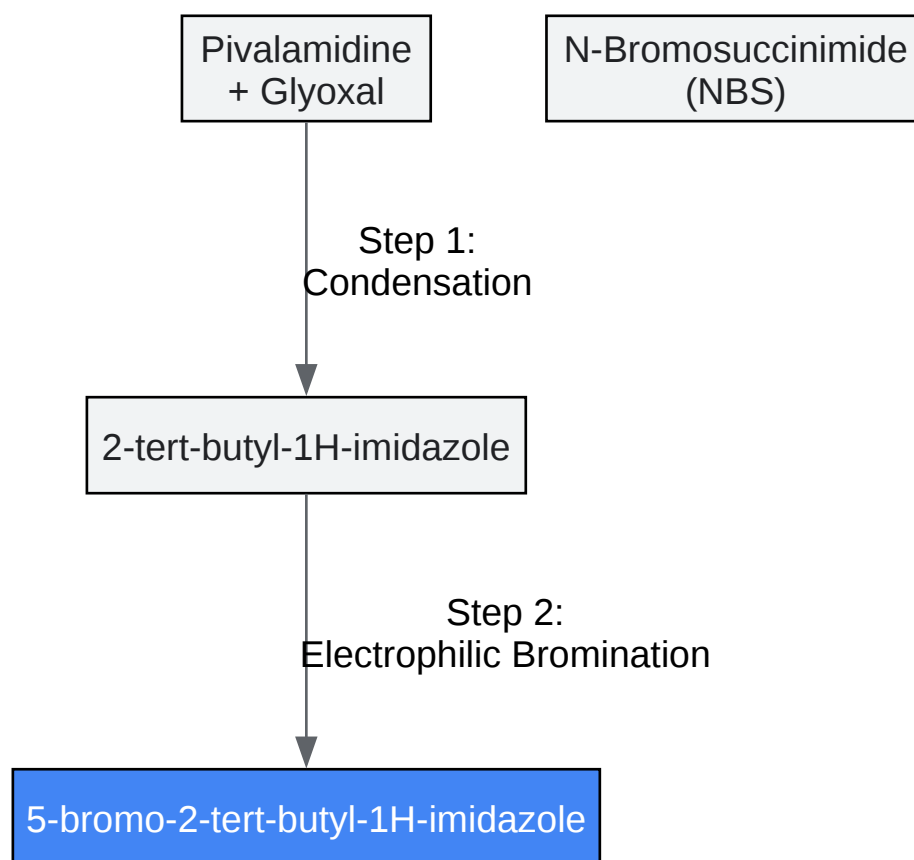
- <sup>1</sup>H NMR:** Protons on the tert-butyl group would appear as a sharp singlet around 1.3-1.5 ppm. The lone imidazole ring proton (at the C4 position) would be a singlet further downfield, likely in the 7.0-7.5 ppm region. The N-H proton signal would be broad and its chemical shift highly dependent on solvent and concentration.
- <sup>13</sup>C NMR:** The spectrum would show characteristic signals for the quaternary and methyl carbons of the tert-butyl group, and three distinct signals for the imidazole ring carbons. The

C-Br carbon would be significantly shifted compared to its non-brominated analog.

- Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at  $m/z$  202 and 204, corresponding to the  $[M]^+$  and  $[M+2]^+$  ions for the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes, respectively.

## Proposed Synthesis Pathway

While specific literature detailing the synthesis of 1559067-54-7 is scarce, a robust and logical two-step pathway can be designed based on fundamental principles of heterocyclic chemistry. The proposed route involves the initial formation of the 2-tert-butyl-1H-imidazole core, followed by a regioselective electrophilic bromination.



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*Proposed two-step synthesis of **5-bromo-2-tert-butyl-1H-imidazole**.*

## Step 1: Synthesis of 2-tert-butyl-1H-imidazole (Precursor)

The formation of the imidazole ring is a classic condensation reaction. The use of an amidine (pivalamidine) and a 1,2-dicarbonyl compound (glyoxal) provides a direct and efficient route to the 2-substituted imidazole core.

### Experimental Protocol:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pivalamidine hydrochloride (1.0 eq) and ethanol. Stir until fully dissolved.
- **Base Addition:** Slowly add a solution of sodium ethoxide in ethanol (1.0 eq) to the flask. A precipitate of sodium chloride may form.
- **Reagent Addition:** Add a 40% aqueous solution of glyoxal (1.05 eq) dropwise to the reaction mixture at room temperature.
- **Reflux:** Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- **Extraction:** Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 2-tert-butyl-1H-imidazole.

### Causality Behind Choices:

- **Pivalamidine:** This reagent provides the C2-N1-C5 backbone of the imidazole and installs the required tert-butyl group at the 2-position.
- **Glyoxal:** As a 1,2-dicarbonyl, it serves as the C4-C5 unit, which cyclizes with the amidine.

- Base: The sodium ethoxide is used to deprotonate the pivalamidinium hydrochloride salt, generating the free amidine necessary for the condensation reaction.

## Step 2: Regioselective Bromination

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and selective brominating agent commonly used for such transformations.<sup>[7]</sup>

Experimental Protocol:

- Reaction Setup: Dissolve the 2-tert-butyl-1H-imidazole (1.0 eq) from Step 1 in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask protected from light.
- Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction's exothermicity and improve selectivity.
- Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.
- Extraction: Separate the organic layer. Wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash chromatography to afford **5-bromo-2-tert-butyl-1H-imidazole**.

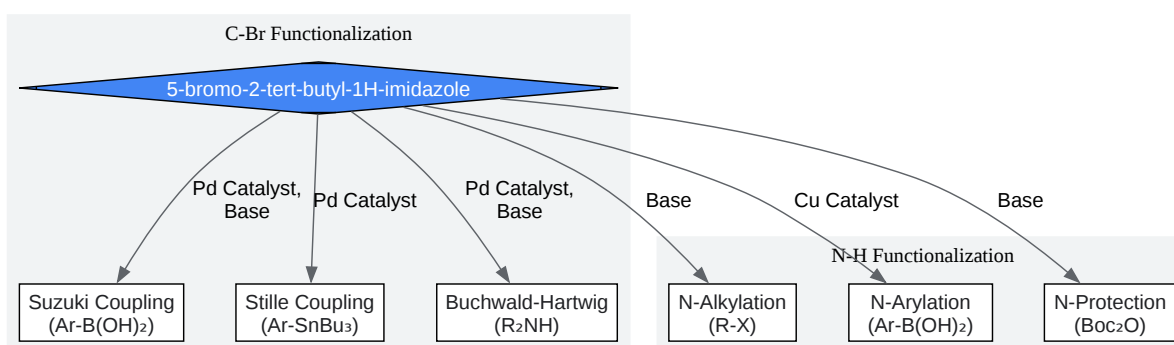
Causality Behind Choices:

- NBS: Provides a source of electrophilic bromine (Br<sup>+</sup>) under mild conditions, minimizing over-bromination and side reactions.

- Solvent: DCM or acetonitrile are common choices as they are relatively inert and effectively solubilize both the substrate and the reagent.
- Low Temperature: The bromination of activated rings can be very rapid. Starting at 0°C allows for better control of the reaction rate and regioselectivity, preventing the formation of di-brominated products. The substitution is expected to occur at the C5 position due to the directing effects of the ring nitrogens and the steric hindrance of the tert-butyl group at C2.

## Chemical Reactivity and Derivatization Strategies

The synthetic value of **5-bromo-2-tert-butyl-1H-imidazole** lies in its potential for diversification. The C-Br bond and the N-H group are the primary sites for subsequent chemical modifications, allowing for the construction of complex molecular architectures.



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*Key derivatization pathways for 5-bromo-2-tert-butyl-1H-imidazole.*

## Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.

- **Suzuki-Miyaura Coupling:** This reaction is widely used to form a new carbon-carbon bond by coupling the bromo-imidazole with an organoboron reagent (e.g., an arylboronic acid). This is arguably the most common method for elaborating such scaffolds.[8]
- **Stille Coupling:** Involves the reaction with an organostannane reagent, offering an alternative when boronic acids are unstable or unavailable.
- **Buchwald-Hartwig Amination:** Enables the formation of a carbon-nitrogen bond, allowing for the introduction of various primary or secondary amines at the 5-position.

#### Representative Protocol: Suzuki-Miyaura Coupling

- **Reaction Setup:** In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine **5-bromo-2-tert-butyl-1H-imidazole** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq), and a base like potassium carbonate (2.0 eq).
- **Solvent Addition:** Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).
- **Reaction:** Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
- **Work-up:** Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the catalyst.
- **Extraction:** Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
- **Purification:** Purify the crude product via column chromatography to obtain the 5-aryl-2-tert-butyl-1H-imidazole derivative.

## N-Functionalization

The pyrrolic nitrogen of the imidazole ring can be readily functionalized.

- **N-Alkylation/Arylation:** The N-H can be deprotonated with a suitable base (e.g., NaH, K<sub>2</sub>CO<sub>3</sub>) and reacted with an alkyl halide to yield N-alkylated products.[9] Copper-catalyzed conditions

can be used for N-arylation with boronic acids.[10]

- N-Protection: To perform selective chemistry elsewhere on the molecule (for example, lithiation at C4), the nitrogen can be protected. The tert-butoxycarbonyl (Boc) group is a common choice, introduced using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).[11][12] This protecting group can be easily removed later under acidic conditions.

## Applications in Medicinal Chemistry

The true value of **5-bromo-2-tert-butyl-1H-imidazole** is as a strategic intermediate for building focused libraries of drug-like molecules. The imidazole core is a proven pharmacophore, and the ability to systematically vary the substituents at both the C5 and N1 positions allows for a thorough exploration of the structure-activity relationship (SAR) for a given biological target.

- Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket. The 2,5-disubstituted imidazole scaffold can be readily elaborated to target specific kinases.
- Antimicrobial Agents: Substituted imidazoles have shown potent antibacterial and antifungal activity.[13] Derivatization of this core could lead to new agents to combat resistant pathogens.
- Anticancer Drug Development: The imidazole motif is present in numerous compounds with antiproliferative activity.[2][14] By using this building block, medicinal chemists can rapidly synthesize novel analogs for screening in cancer cell lines.

## Conclusion

**5-bromo-2-tert-butyl-1H-imidazole** is a high-value building block for chemical synthesis and drug discovery. Its structure combines the biologically relevant imidazole core with two distinct and highly useful chemical handles: a sterically demanding tert-butyl group that can confer target selectivity and a reactive bromo-substituent that opens the door to a wealth of diversification chemistry. The synthetic pathways and derivatization strategies outlined in this guide provide researchers with a practical framework for leveraging this versatile compound in the pursuit of novel chemical entities with therapeutic potential.

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